molecular formula C15H24N6OS2 B2528037 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea CAS No. 2155856-16-7

1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

Cat. No.: B2528037
CAS No.: 2155856-16-7
M. Wt: 368.52
InChI Key: XQGMZUKZMFEDIQ-UHFFFAOYSA-N
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Description

1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is a synthetic organic compound known for its unique chemical structure and properties It contains two 1,3,4-thiadiazole rings substituted with tert-butyl groups and a central 1,3-dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea typically involves the following steps:

    Formation of 1,3,4-thiadiazole rings: The thiadiazole rings are synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of tert-butyl groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.

    Coupling with 1,3-dimethylurea: The final step involves coupling the substituted thiadiazole rings with 1,3-dimethylurea under suitable conditions, often using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiadiazole rings can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups may enhance the compound’s stability and bioavailability, while the urea moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-diazetidine-2,4-dione: Similar structure but with a diazetidine ring instead of a dimethylurea moiety.

    1,3-Bis(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1,3-dimethylurea: Contains oxadiazole rings instead of thiadiazole rings.

Uniqueness

1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is unique due to the presence of both tert-butyl-substituted thiadiazole rings and a central dimethylurea moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1,3-bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6OS2/c1-14(2,3)9-16-18-11(23-9)20(7)13(22)21(8)12-19-17-10(24-12)15(4,5)6/h1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGMZUKZMFEDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N(C)C(=O)N(C)C2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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